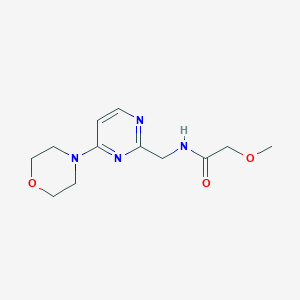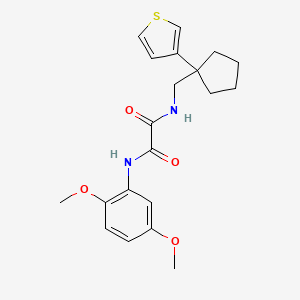
N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to a class of chemicals known for their intricate molecular structures and potential applications in material science, pharmaceuticals, and chemical synthesis. These compounds often contain oxalamide groups and various aromatic and heterocyclic moieties, contributing to their unique properties and reactivity.
Synthesis Analysis
The synthesis of compounds similar to "N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide" involves complex organic reactions, including acid-catalyzed rearrangements and novel synthetic approaches for di- and mono-oxalamides. A notable method includes a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their conformation and stability. X-ray diffraction studies of similar compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, show specific crystal packing stabilized by hydrogen bonds and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds within this chemical class participate in a variety of chemical reactions, highlighting their reactivity and potential as synthons in organic synthesis. The reactions are characterized by specific interactions, including hydrogen bonding and isomerization processes, which are critical for understanding their chemical behavior and applications in synthesis (Armelin et al., 2001).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of similar compounds are influenced by their molecular conformation and intermolecular interactions. These properties are essential for the material's application in various fields, such as pharmaceuticals and material science.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for participating in complex chemical reactions, are pivotal for their application in organic synthesis and drug design. Their interaction with metals, potential as ligands in coordination compounds, and role in forming complex structures with specific biological activities exemplify their versatility and importance in chemistry (Li et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
A novel approach in the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed, highlighting a method that could potentially be applicable to the synthesis of compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide. This process offers a high-yielding and operationally simple method for producing anthranilic acid derivatives and oxalamides, which are valuable in various chemical syntheses (Mamedov et al., 2016).
Role in Biological Systems
The impact of selective antagonism at orexin-1 receptor (OX1R) mechanisms in binge eating disorders suggests a potential therapeutic application for compounds targeting these systems. In a study evaluating the effects of various OX1R antagonists, it was found that selective inhibition could represent a new pharmacological approach to treat binge eating and possibly other disorders with a compulsive component. Although not directly linked to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, these findings underline the importance of research into receptor-specific drug actions (Piccoli et al., 2012).
Drug Metabolism and Cytochrome P450 Enzymes
The characterization of the metabolism of NBOMe compounds, related to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, by cytochrome P450 enzymes sheds light on the metabolic pathways of psychoactive substances. This research provides valuable insights into the biotransformations, including hydroxylation and demethylation, that these compounds undergo, which is crucial for understanding their pharmacokinetics and interactions within biological systems (Nielsen et al., 2017).
Antiproliferative Effects and DNA Binding
Studies on dinuclear gold(III) compounds with bipyridyl ligands have revealed their potential as cytotoxic and anticancer agents, demonstrating moderate to high antiproliferative properties against various cancer cell lines. Such research underscores the relevance of exploring the antiproliferative effects and DNA binding properties of compounds, including those structurally related to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, for the development of new cancer therapies (Casini et al., 2006).
特性
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-15-5-6-17(26-2)16(11-15)22-19(24)18(23)21-13-20(8-3-4-9-20)14-7-10-27-12-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMUPZJBXULMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

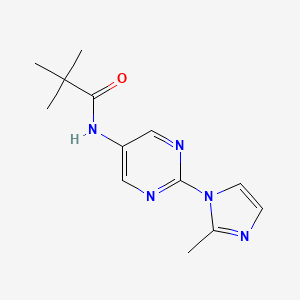
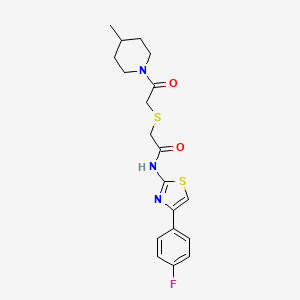
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
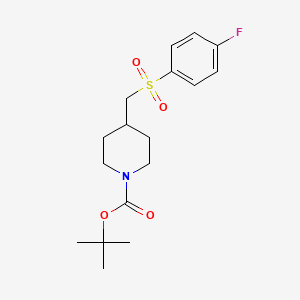
![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
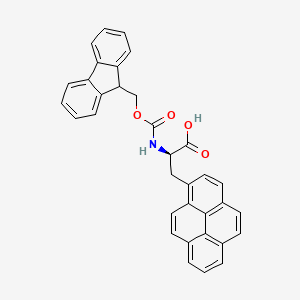
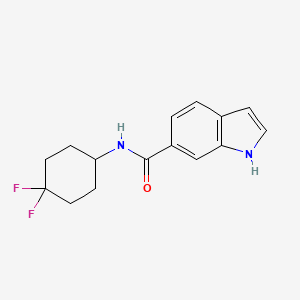
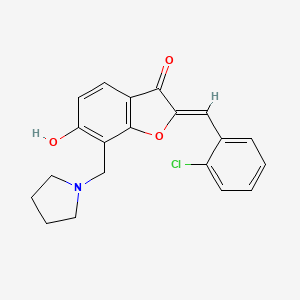
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
